5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-phenyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-6-12-14-9(8)13-11(17)15(10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUVWHRAFOQZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization and subsequent functionalization . One common method involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions to yield the desired product . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with molecular targets such as epidermal growth factor receptor (EGFR) and protein tyrosine kinases, disrupting their normal function and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Conformational Analysis
Key structural variations among pyrazolo[3,4-d]pyrimidin-4-one derivatives include:
- Dihedral Angles : In a survey of 13 related molecules, dihedral angles (between the pyrazolo and pyrimidine rings) ranged from 5.72° to 28.96°, with most active compounds falling between 20–27° . The target compound’s dihedral angle is likely within this range, suggesting a conformation favorable for target binding.
- Substituent Effects: Position 1: Phenyl (target compound), 4-methylphenyl (), or tetrahydro-2H-pyran-4-yl (). Position 5: 2-Chloroethyl (), allyl (), or amino (). Position 6: Sulfanyl (target compound), pyridin-4-yl (), or benzyl ().
Key Insights:
Anti-inflammatory Activity: Derivatives with bulky lipophilic groups (e.g., 4-bromophenyl in 11e) exhibit enhanced activity due to increased membrane penetration (C log P = 4.2) . Substitutions at position 6 (e.g., thiazolyl in 11e) improve target specificity while reducing ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).
Antifungal Activity :
- Chiral substituents (e.g., in 8Vc ) significantly boost potency (EC50 = 0.22 mg/L vs. Valsa mali) by optimizing steric interactions with fungal enzymes .
- Chloroethyl and pyridinyl groups enhance cell membrane disruption, a mechanism distinct from conventional antifungals.
Scaffold Versatility: The unsubstituted core (allopurinol) serves as a xanthine oxidase inhibitor , while amino/methyl derivatives () are intermediates for antibacterial agents. PDE5 inhibitors () feature morpholinosulphonyl and bromophenyl groups, highlighting the scaffold’s adaptability to diverse targets.
Biological Activity
5-Phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound belongs to the pyrazolopyrimidine family and is characterized by the following structural formula:
Key Features
- IUPAC Name : 5-phenyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
- CAS Number : 107466-19-3
- Molecular Weight : 244.27 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with key molecular targets such as the epidermal growth factor receptor (EGFR) and protein tyrosine kinases, disrupting their normal function and inhibiting cell proliferation .
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated the efficacy of this compound against breast and colon cancer cell lines. The results indicated an IC50 value of approximately 12 µM for breast cancer cells, showcasing its potential as a therapeutic agent .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise in antiviral applications. It has been reported to inhibit viral replication through mechanisms involving the disruption of viral enzyme functions .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) and other protein kinases.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5-Phenyl-6-sulfanyl... | Structure | Anticancer, Antiviral | 12 (breast cancer) |
| Pyrazolo[3,4-d]pyrimidine Derivative | Similar core structure | Varies | Varies |
| Triazolo[1,2,4]triazole Derivative | Additional triazole ring | Enhanced potency | Varies |
Q & A
Q. What established synthetic routes are available for 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Condensation with HCONH₂ : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide (HCONH₂) under reflux conditions (10 hours), followed by recrystallization from DMF. This method yields moderate purity but is reproducible for small-scale synthesis .
- Coupling Reactions : Sulfanyl group introduction may involve sodium hydride (NaH) or potassium carbonate (K₂CO₃) as catalysts in polar solvents like DMSO. Temperature control (50–70°C) prevents decomposition of intermediates .
Q. Key Factors Affecting Yield :
- Solvent polarity (e.g., DMSO enhances nucleophilicity).
- Catalyst selection (NaH accelerates thiol coupling).
- Reaction time optimization (excessive heating degrades the pyrazolo-pyrimidine core).
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and distinguishes pyrimidine (C=O at ~165 ppm) from pyrazole (C=N at ~150 ppm) carbons.
- IR Spectroscopy : Confirms sulfanyl (-SH) stretches (2550–2600 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₈N₄OS requires m/z 260.05) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (solvent, catalyst ratio, temperature). For example, a 2³ design evaluates solvent (DMSO vs. DMF), catalyst (NaH vs. K₂CO₃), and temperature (60°C vs. 80°C). Response surface methodology identifies optimal conditions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing off-spec batches .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted thiols .
Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?
Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine inhibition) .
- Purity Assessment : HPLC (≥95% purity) ensures biological activity is not confounded by impurities .
- Structural Analog Comparison : Test derivatives (e.g., 6-fluorophenyl or 5-methylfuran substituents) to isolate substituent-specific effects .
Q. What computational strategies are employed to study interactions with biological targets like CDK2?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in CDK2’s ATP-binding pocket. Key interactions include hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .
- QM/MM Simulations : Calculate binding free energies (ΔG) for sulfanyl group modifications, guiding SAR development .
- MD Simulations : Assess conformational stability over 100 ns trajectories to prioritize derivatives with stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
